molecular formula C19H16INO3 B452659 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide

5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide

Cat. No.: B452659
M. Wt: 433.2g/mol
InChI Key: HTDVPDXIYGRBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction, where an iodophenol derivative reacts with a suitable leaving group.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The iodophenoxy group can be reduced to a phenol or other derivatives.

    Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group could facilitate binding to specific sites, while the furan ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-2-furamide: Similar structure but with a bromine atom instead of iodine.

    5-[(4-chlorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide: Similar structure but with a chlorine atom instead of iodine.

    5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C19H16INO3

Molecular Weight

433.2g/mol

IUPAC Name

5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16INO3/c1-13-3-2-4-15(11-13)21-19(22)18-10-9-17(24-18)12-23-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,22)

InChI Key

HTDVPDXIYGRBFY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I

Origin of Product

United States

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